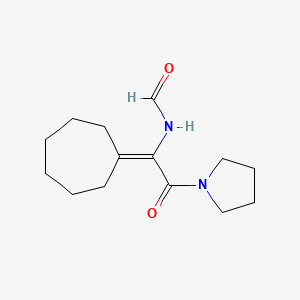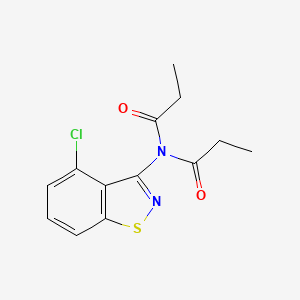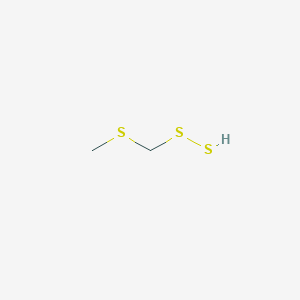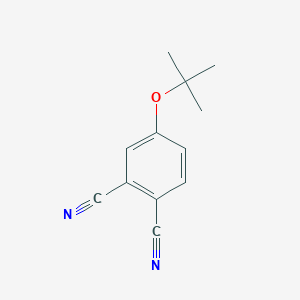
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are characterized by the presence of the functional group -NCHO. This particular compound is notable for its unique structure, which includes a cycloheptylidene ring and a pyrrolidinyl group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of cycloheptanone with pyrrolidine in the presence of a formylating agent such as formic acid or formamide. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of ammonia or the aminolysis of esters. These methods are scalable and can produce the compound in large quantities. The carbonylation process involves the reaction of carbon monoxide with ammonia, while the aminolysis method uses esters like ethyl formate, which react with ammonia to yield formamides.
化学反応の分析
Types of Reactions
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted formamides.
科学的研究の応用
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals, herbicides, and pesticides, as well as in the manufacture of hydrocyanic acid.
作用機序
The mechanism of action of Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Dimethylformamide: A simpler formamide with two methyl groups.
Carbamic acid: Another related compound with a similar functional group.
Uniqueness
Formamide, N-(1-cycloheptylidene-2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its complex structure, which includes a cycloheptylidene ring and a pyrrolidinyl group. This structural complexity gives it distinct chemical and biological properties compared to simpler formamides like dimethylformamide.
特性
CAS番号 |
99506-23-7 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-(1-cycloheptylidene-2-oxo-2-pyrrolidin-1-ylethyl)formamide |
InChI |
InChI=1S/C14H22N2O2/c17-11-15-13(12-7-3-1-2-4-8-12)14(18)16-9-5-6-10-16/h11H,1-10H2,(H,15,17) |
InChIキー |
LQNBDNNVOPNFSE-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(=C(C(=O)N2CCCC2)NC=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)


![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)


![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)


![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
